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molecular formula C8H12O2 B1321703 Spiro[3.3]heptane-2-carboxylic acid CAS No. 28114-87-6

Spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1321703
M. Wt: 140.18 g/mol
InChI Key: FUQHLUSGMOSPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382228B2

Procedure details

A solution of spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 9.43 mmol) in pyridine (20 mL) was heated at 115° C. overnight, cooled to RT and concentrated to dryness. The residue was treated with 6M HCL, extracted with DCM (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford spiro[3.3]heptane-2-carboxylic acid (1.21 g, 92%). 1H NMR (400 MHz, DMSO-d6): δ 11.98 (s, 1H), 2.85 (m, 1H), 2.15-2.03 (m, 4H), 1.96 (t, J=7.3 Hz, 2H), 1.84 (t, J=7.3 Hz, 2H), 1.76-1.70 (m, 2H).
Quantity
1.737 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[CH2:3][C:2]1(C(O)=O)[C:8]([OH:10])=[O:9]>N1C=CC=CC=1>[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[CH2:3][CH:2]1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
1.737 g
Type
reactant
Smiles
C1C(CC12CCC2)(C(=O)O)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with 6M HCL
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1C(CC12CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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